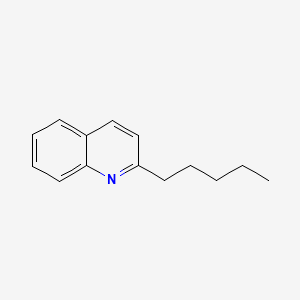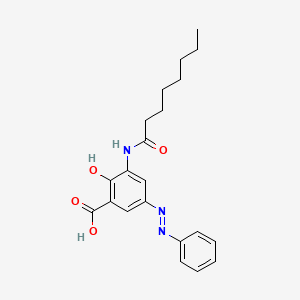![molecular formula C7H9N3OS B14350607 [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide CAS No. 97813-77-9](/img/structure/B14350607.png)
[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is a compound that belongs to the class of thiazolidines, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide typically involves the reaction of a thiazolidine derivative with a cyanamide compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazolidine derivative is reacted with cyanamide in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Thiazolidine: A parent compound with a similar core structure but lacking the cyanamide group.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, but different chemical properties.
Uniqueness
[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is unique due to its specific functional groups and reactivity. The presence of the cyanamide group and the oxopropyl substituent imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97813-77-9 |
|---|---|
Formule moléculaire |
C7H9N3OS |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
[3-(2-oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C7H9N3OS/c1-6(11)4-10-2-3-12-7(10)9-5-8/h2-4H2,1H3 |
Clé InChI |
VQALZFKPTPVUKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1CCSC1=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)

